![molecular formula C21H19NO3 B5680636 N-(1,2-dihydro-5-acenaphthylenyl)-3,5-dimethoxybenzamide](/img/structure/B5680636.png)
N-(1,2-dihydro-5-acenaphthylenyl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"N-(1,2-dihydro-5-acenaphthylenyl)-3,5-dimethoxybenzamide" is a chemical compound studied for various properties and reactions. The specific research on this compound is limited, but similar compounds have been studied in depth.
Synthesis Analysis
The synthesis of similar benzamide compounds typically involves acylation reactions. For instance, N-3-hydroxyphenyl-4-methoxybenzamide was prepared by reacting 3-aminophenol and 4-methoxybenzoylchloride in THF (Karabulut et al., 2014).
Molecular Structure Analysis
Molecular structure determination often employs techniques like single crystal X-ray diffraction and DFT calculations. Studies show that intermolecular interactions, like dimerization, influence molecular geometry, particularly dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).
Chemical Reactions and Properties
The chemical reactions of benzamides can involve formation of radiolabeled compounds, as seen in studies where benzamide analogs were radiolabeled for specific receptor binding (Xu et al., 2005). Additionally, benzamides can participate in bioreductive drug reactions, where enzymatic reduction of nitro groups occurs (Palmer et al., 1995).
Physical Properties Analysis
Physical properties like crystallization, space group, and molecular geometry are often characterized using X-ray diffraction. For example, similar compounds have shown non-planar molecular geometry and form supramolecular structures via hydrogen bonds (Çakmak et al., 2022).
Chemical Properties Analysis
Chemical properties of benzamides can be evaluated through various spectroscopic methods like FT-IR, NMR, and HRMS, elucidating their reactivity and stability. For instance, studies have synthesized novel benzamide derivatives and characterized them using these methods (Aslam et al., 2013).
properties
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-16-10-15(11-17(12-16)25-2)21(23)22-19-9-8-14-7-6-13-4-3-5-18(19)20(13)14/h3-5,8-12H,6-7H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKVZOHDWSUNBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dihydroacenaphthylen-5-yl)-3,5-dimethoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.